2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
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Overview
Description
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Scientific Research Applications
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated drug candidates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene can be achieved through several methods. One common approach involves the bromination of 3-(difluoromethyl)-1,4-difluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the bromine atom can yield difluoromethyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, benzoic acids, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can lead to the formation of covalent bonds with target molecules, altering their chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another halogenated compound with similar reactivity and applications.
2-Bromo-3-fluorotoluene: Shares structural similarities and is used in similar applications.
2-Bromo-4-chlorobenzaldehyde: Another halogenated aromatic compound with comparable chemical properties.
Uniqueness
2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)-1,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKMEVLHDAVNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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